molecular formula C10H7F3O3 B4299144 3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one

3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one

Cat. No. B4299144
M. Wt: 232.16 g/mol
InChI Key: KROQNVWPOMVFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one is a chemical compound with the molecular formula C10H7F3O3. It is also known as 'CF3-HEP', and is a synthetic compound that has been used in scientific research for various purposes. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins involved in cell signaling pathways. This may result in the modulation of cellular processes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration, and reduce the production of reactive oxygen species. The compound has also been investigated for its potential to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one in lab experiments include its high purity, stability, and ease of synthesis. The compound is also fluorescent, which makes it useful for imaging studies. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one. These include the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. The compound may also be studied for its potential to modulate the immune system and reduce inflammation. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.

Scientific Research Applications

3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species in living cells. The compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-5-2-3-6-7(4-5)16-8(14)9(6,15)10(11,12)13/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROQNVWPOMVFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)O2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-6-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.